Journal Name:Polymer Reviews
Journal ISSN:1558-3724
IF:14.536
Journal Website:http://www.tandfonline.com/toc/lmsc20/current
Year of Origin:2006
Publisher:Taylor and Francis Ltd.
Number of Articles Per Year:20
Publishing Cycle:Quarterly
OA or Not:Not
Microsolvation of Hot Ions: Spectroscopy and Statistical Mechanics of Phenide–Water Interactions
Polymer Reviews ( IF 14.536 ) Pub Date: 2023-07-27 , DOI: 10.1021/acs.jpca.3c02737
Thermal excitation alters the spectroscopic signatures of solvated ions and affects their interactions with neighboring molecules. By analyzing the photoelectron spectra of microhydrated phenide (Ph–), the temperatures of the Ph–·H2O and Ph–·(H2O)2 clusters from a hot ion source were determined to be 560 and 520 K, respectively, vs 700 K for unsolvated Ph–. Compared to theory predictions for cold clusters, the high temperature of the environment significantly reduces the average hydration stabilization of the ions and the corresponding band shifts in their spectra. The results are discussed in terms of a statistical model that describes the energy content of the intermolecular (IM) degrees of freedom of the cluster, ⟨EIM⟩. We show that over the entire solvation energy range, the density of states associated with the IM modes of Ph–·H2O, of which there are only 6, is more than an order of magnitude greater than that associated with the 27 internal vibrations of the core anion. The results suggest that the observed cluster temperatures are not determined by the ion source but represent the intrinsic properties of the clusters. The energetics and statistical mechanics of microsolvation limit the excitation that the IM degrees of freedom can sustain without significant solvent evaporation on the timescale of the experiment. The limit is expressed as a characteristic solvation temperature (CST), which is the maximum canonical temperature of a stable cluster ensemble. Driven by evaporative cooling, the terminal cluster temperature from a hot ion source will always be close to the cluster’s CST. Only if the source temperature is lower than CST will the observed cluster temperature be determined by the source conditions. An approximate rule is proposed for estimating the characteristic temperature of any cluster using the inflection point on the ⟨EIM⟩ vs T curve.
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Tautomerization of H+KPGG: Entropic Consequences of Strong Hydrogen-Bond Networks in Peptides
Polymer Reviews ( IF 14.536 ) Pub Date: 2023-07-25 , DOI: 10.1021/acs.jpca.3c03744
Ion mobility spectrometry-mass spectrometry and quantum chemical calculations are used to determine the structures and stabilities of the singly protonated peptide H+KPGG. The two peaks making up the IMS distribution are shown to be tautomers differing by the location of the extra proton on either the lysine side chain or the N-terminus. The lysine-protonated tautomer is strongly preferred entropically while being disfavored in terms of the electronic energy and enthalpy. This relationship is shown, through comparison of all low-lying conformers of both tautomers, to be related to the strong hydrogen-bond network of the N-terminally protonated tautomer. A general relationship is demonstrated wherein stronger cross-peptide hydrogen-bond networks result in entropically disfavored conformers. Further effects of the H+KPGG hydrogen-bond network are probed by computationally examining singly and doubly methylated analogues. These results demonstrate the importance of the entropic consequences of hydrogen bonds to peptide stability as well as techniques for perturbing the hydrogen-bond network and folding preferences of peptides via minimal chemical modification.
Detail
Active-Feedback 3D Single-Molecule Tracking Using a Fast-Responding Galvo Scanning Mirror
Polymer Reviews ( IF 14.536 ) Pub Date: 2023-07-21 , DOI: 10.1021/acs.jpca.3c02090
Real-time three-dimensional single-particle tracking (RT-3D-SPT) allows continuous detection of individual freely diffusing objects with high spatiotemporal precision by applying closed-loop active feedback in an optical microscope. However, the current tracking speed in RT-3D-SPT is primarily limited by the response time of the control actuators, impeding long-term observation of fast diffusive objects such as single molecules. Here, we present an RT-3D-SPT system with improved tracking performance by replacing the XY piezoelectric stage with a galvo scanning mirror with an approximately 5 times faster response rate (∼5 kHz). Based on the previously developed 3D single-molecule active real-time tracking (3D-SMART), this new implementation with a fast-responding galvo mirror eliminates the mechanical movement of the sample and allows a more rapid response to particle motion. The improved tracking performance of the galvo mirror-based implementation is verified through simulation and proof-of-principle experiments. Fluorescent nanoparticles and ∼1 kB double-stranded DNA molecules were tracked via both the original piezoelectric stage and new galvo mirror implementations. With the new galvo-based implementation, notable increases in tracking duration, localization precision, and the degree to which the objects are locked to the center of the detection volume were observed. These results suggest that faster control response elements can expand RT-3D-SPT to a broader range of chemical and biological systems.
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Ab Initio Investigation of the Auger Spectra of Methane, Ethane, Ethylene, and Acetylene
Polymer Reviews ( IF 14.536 ) Pub Date: 2023-07-20 , DOI: 10.1021/acs.jpca.3c01649
We present an ab initio computational study of the Auger spectra of methane, ethane, ethylene, and acetylene. Auger spectroscopy is an established technique to probe the electronic structure of molecules and exploits the Auger–Meitner effect that core-ionized states undergo. We compute partial decay widths using coupled-cluster theory with single and double substitutions (CCSD) and equation-of-motion CCSD theory combined with complex-scaled basis functions and Feshbach–Fano projection. We generate Auger spectra from these partial widths and draw conclusions about the strength of particular decay channels and trends among the four molecules. A connection to experimental results about fragmentation pathways of the electronic states produced by Auger decay is also made.
Detail
Heterogeneous Ice Nucleation in Model Crystalline Porous Organic Polymers: Influence of Pore Size on Immersion Freezing
Polymer Reviews ( IF 14.536 ) Pub Date: 2023-07-20 , DOI: 10.1021/acs.jpca.3c00071
Heterogeneous ice nucleation activity is affected by aerosol particle composition, crystallinity, pore size, and surface area. However, these surface properties are not well understood, regarding how they act to promote ice nucleation and growth to form ice clouds. Therefore, synthesized materials for which surface properties can be tuned were examined in immersion freezing mode in this study. To establish the relationship between particle surface properties and efficiency of ice nucleation, materials, here, covalent organic frameworks (COFs), with different pore diameters and degrees of crystallinity (ordering), were characterized. Results showed that out of all the highly crystalline COFs, the sample with a pore diameter between 2 and 3 nm exhibited the most efficient ice nucleation activity. We posit that the highly crystalline structures with ordered pores have an optimal pore diameter where the ice nucleation activity is maximized and that the not highly crystalline structures with nonordered pores have more sites for ice nucleation. The results were compared and discussed in the context of other synthesized porous particle systems. Such studies give insight into how material features impact ice nucleation activity.
Detail
Autonomous Molecular Structure Imaging with High-Resolution Atomic Force Microscopy for Molecular Mixture Discovery
Polymer Reviews ( IF 14.536 ) Pub Date: 2023-07-18 , DOI: 10.1021/acs.jpca.3c01685
Due to its single-molecule sensitivity, high-resolution atomic force microscopy (HR-AFM) has proved to be a valuable and uniquely advantageous tool to study complex molecular mixtures, which hold promise for developing clean energy and achieving environmental sustainability. However, significant challenges remain to achieve the full potential of the sophisticated and time-consuming experiments. Automation combined with machine learning (ML) and artificial intelligence (AI) is key to overcoming these challenges. Here we present Auto-HR-AFM, an AI tool to automatically collect HR-AFM images of petroleum-based mixtures. We trained an instance segmentation model to teach Auto-HR-AFM how to recognize features in HR-AFM images. Auto-HR-AFM then uses that information to optimize the imaging by adjusting the probe-molecule distance for each molecule in the run. Auto-HR-AFM is the initial tool that will lead to fully automated scanning probe microscopy (SPM) experiments, from start to finish. This automation will allow SPM to become a mainstream characterization technique for complex mixtures, an otherwise unattainable target.
Detail
π-Extended Pyrazinepyrene-Fused Zinc Phthalocyanines: Synthesis and Excited-State Charge Separation Involving Coordinated C60
Polymer Reviews ( IF 14.536 ) Pub Date: 2023-07-19 , DOI: 10.1021/acs.jpca.3c02738
A series of pyrazinepyrene-fused zinc phthalocyanines (ZnPc-Pyrn) have been newly synthesized by reacting quinoxaline and the corresponding diamino-functionalized phthalocyanines as a new class of π-extended phthalocyanine systems. Bathochromically shifted absorption as a function of the number of pyrazinepyrene entities due to extended π-conjugation and quenched fluorescence due to the presence of fused pyrazinepyrene were witnessed. The electronic structures of these phthalocyanines were probed by systematic computational and electrochemical studies, while the excited-state properties were examined by pump–probe spectroscopies operating at the femto- and nanosecond time scales. Similar to the excited singlet lifetimes, the excited triplet states also revealed diminished lifetimes with an increased number of pyrazinepyrene entities. Further, the coordinatively unsaturated zinc in these molecules was coordinated with phenyl imidazole-functionalized fullerene, ImC60, to form a new series of donor–acceptor conjugates. Upon full characterization of these conjugates, the occurrence of excited-state charge separation was established by transient pump–probe spectroscopy, covering wide temporal and spatial regions. The lifetime of the final charge-separated states was ∼2 ns and decreased with an increase in the number of fused pyrazinepyrene units.
Detail
Persistence of a Delocalized Radical in Larger Clusters of Hydrated Copper(II) Hydroxide, CuOH+(H2O)3–7
Polymer Reviews ( IF 14.536 ) Pub Date: 2023-07-17 , DOI: 10.1021/acs.jpca.3c03718
The structures, vibrational spectra, and electronic properties of copper hydroxide hydrates CuOH+(H2O)3–7 were investigated with quantum chemistry computations. As a follow-up to a previous analysis of CuOH+(H2O)0–2, this investigation examined the progression as the square-planar metal coordination environment was filled and as solvation shells expanded. Four-, five-, and six-coordinate structures were found to be low-energy isomers. The delocalized radical character, which was discovered in the small clusters, was found to persist upon continued hydration, although the hydrogen-bonded water network in the larger clusters was found to play a more significant role in accommodating this spin. Partial charges indicated that the electronic structure includes more Cu2+···OH– character than was observed in smaller clusters, but this structure remains decidedly mixed with Cu+···OH· configurations and yields roughly half-oxidation of the water network in the absence of any electrochemical potential. Computed vibrational spectra for n = 3 showed congruence with spectra from recent predissociation spectroscopy experiments, provided that the role of the D2 tag was taken into account. Spectra for n = 4–7 were predicted to exhibit features that are reflective of both the mixed electronic character and proton-/hydrogen-shuttling motifs within the hydrogen-bonded water network.
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Effects of Methyl Side Chains on the Microsolvation Structure of Protonated Tripeptides
Polymer Reviews ( IF 14.536 ) Pub Date: 2023-07-21 , DOI: 10.1021/acs.jpca.3c03711
The infrared predissociation spectra of the Gly3H+(H2O)1–2 and Ala3H+(H2O)1–2 clusters are presented and analyzed with the goal of revealing the influence of methyl side chains on the microsolvated structures of these flexible tripeptides. We have shown previously that the presence of methyl side chains can modulate the strengths of the intramolecular hydrogen bonds, thereby influencing the structures adopted by the bare tripeptides composed of glycine and alanine residues. This effect was attributed to the electron-donating nature of the methyl group, whose presence alters the proton affinities of the functional groups that are involved in hydrogen bonding. Here, we expand this work to the microsolvated tripeptides to determine how the effects of the presence of the methyl group evolve with the addition of water solvent molecules. For each solvated cluster, we found multiple solvated structures present, and their relative populations were disentangled using isomer-specific spectroscopic techniques and comparisons to calculation. The results showed that while the glycine and alanine tripeptides display similar structures for the dominant solvation population, they do have different structures for their minor solvation constituents stemming from their different bare tripeptide structures. The relative populations of these minor constituents indicate that the influence of the methyl side chain on intramolecular hydrogen bonding persists to some extent with solvation.
Detail
Comparative Thermodynamic and Structural Analysis of Polyfluorinated Dodecylphosphonic Acid Adsorption to Distilled and River Water Interfaces
Polymer Reviews ( IF 14.536 ) Pub Date: 2023-07-14 , DOI: 10.1021/acs.jpca.3c01487
As concerns rise about the health risks posed by per- and polyfluoroalkyl substances (PFAS) in the environment, there is a need to understand how these pollutants accumulate at environmental interfaces. Untangling the details of molecular adsorption, particularly when there are potential interactions with other molecules in environmental systems, can obscure the ability to focus on a particular contaminant with molecular specificity. Often adsorption studies of environmental interfaces require a reductionist approach, where laboratory experiments may not be fully tractable to environmental systems. In this work, we study polyfluorinated dodecylphosphonic acid (F21-DDPA) at the aqueous surfaces of distilled water (the most reduced “environmental” surface) and river water to explore the use of vibrational sum-frequency (VSF) spectroscopy as an experimental probe of fluorinated contaminants at natural environmental surfaces. We demonstrate how VSF spectroscopy offers advantages over nonspecific surface tension measurements when measuring PFAS adsorption isotherms at river water surfaces. VSF spectra of the C–F stretching region selectively probe the presence of F21-DDPA and can be used to extract meaningful structural insights and calculate surface concentrations, even at the complex river water surface. This study highlights the potential for VSF spectroscopy to be developed as a probe of fluorinated contaminants at natural environmental interfaces.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术1区 POLYMER SCIENCE 高分子科学1区 Not Not
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Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
0.30 70 Science Citation Index Science Citation Index Expanded Not
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